3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide
Description
3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a fused bicyclic core (quinazoline-3,4-dione) substituted with a 2-methoxyphenyl group at position 3 and a 1,3-thiazol-2-yl carboxamide moiety at position 5.
Properties
Molecular Formula |
C19H14N4O3S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)quinazoline-7-carboxamide |
InChI |
InChI=1S/C19H14N4O3S/c1-26-16-5-3-2-4-15(16)23-11-21-14-10-12(6-7-13(14)18(23)25)17(24)22-19-20-8-9-27-19/h2-11H,1H3,(H,20,22,24) |
InChI Key |
SEBHCIKYIVOGSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzamide with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide to introduce the thiazole ring, followed by oxidation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene vs. Thiazole Analogs
A closely related compound, 3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide , replaces the thiazole ring with a thiophene group. Key differences include:
- Bioactivity : Thiazole-containing compounds often exhibit enhanced metabolic stability and target selectivity in kinase inhibitors, though direct comparative data for these analogs are unavailable .
Piperazine-Based Analogs (HBK Series)
The HBK series (e.g., HBK14–HBK19) shares the 2-methoxyphenyl substituent but features a piperazine core instead of a quinazoline backbone :
| Property | Quinazoline Derivative (Target Compound) | HBK Piperazine Analogs |
|---|---|---|
| Core Structure | Quinazoline-3,4-dione | Piperazine |
| Substitution Pattern | 2-methoxyphenyl + thiazole carboxamide | Varied phenoxyalkyl chains |
| Biological Target | Underexplored (potential kinase focus) | Primarily serotonin/dopamine receptors |
| Synthetic Complexity | Moderate (heterocyclic fusion) | Lower (linear synthesis) |
The HBK compounds demonstrate serotonin receptor affinity (e.g., 5-HT1A/2A), suggesting divergent therapeutic applications compared to quinazoline-based structures .
Thiazole-Containing Benzoic Acids
Compounds like 3-(1,3-thiazol-2-yl)benzoic acid and 4-(1,3-thiazol-2-yl)benzoic acid () share the thiazole moiety but lack the quinazoline scaffold. These simpler structures are often used as intermediates or ligands in metal-organic frameworks, highlighting the role of thiazole in coordination chemistry rather than direct pharmacological activity .
Research Findings and Data Gaps
- Structural Analysis: Crystallographic data for the target compound are absent in the provided evidence.
- Biological Data: No direct activity data (e.g., IC50, binding assays) are available for the target compound. In contrast, HBK analogs have well-documented receptor-binding profiles .
- Synthetic Routes : The synthesis of the target compound likely involves cyclocondensation of anthranilic acid derivatives with thiazole-containing carboxamides, but procedural details are unspecified.
Biological Activity
The compound 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a synthetic derivative belonging to the quinazoline family. This class of compounds has garnered interest due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its cytotoxicity, antimicrobial properties, and potential mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of various quinazoline derivatives against human cancer cell lines. The compound has been tested for its effectiveness against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay.
Table 1: Cytotoxic Activity of Quinazoline Derivatives
| Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |
|---|---|---|
| 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide | 45 ± 2.5 | 30 ± 1.8 |
| Control (Paclitaxel) | 5.25 - 11.03 | 7.76 |
The results indicate that the compound exhibits significant cytotoxicity with IC50 values of 45 μM against MCF-7 and 30 μM against HeLa cells, suggesting its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary studies have shown that it possesses moderate antibacterial effects against a range of bacterial strains.
Table 2: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound may be effective in treating infections caused by these pathogens.
The biological activity of 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide is likely attributed to several mechanisms:
- Inhibition of Cell Proliferation: The compound appears to interfere with cellular signaling pathways involved in cell growth and division.
- Induction of Apoptosis: Evidence suggests that it may promote programmed cell death in cancer cells through intrinsic pathways.
- Antimicrobial Mechanisms: The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Study on Cancer Cell Lines: A study demonstrated that treatment with the compound led to a significant reduction in cell viability in both MCF-7 and HeLa cells compared to untreated controls.
"The results indicate a promising role for quinazoline derivatives in cancer therapy due to their ability to induce apoptosis."
-
Antimicrobial Efficacy: Another investigation focused on its antibacterial properties revealed that the compound effectively inhibited growth in various pathogenic bacteria.
"The observed antimicrobial activity suggests that this compound could serve as a lead for developing new antibacterial agents."
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
